molecular formula C12H15N B563943 Nordeprenyl-d5 CAS No. 1189725-08-3

Nordeprenyl-d5

Cat. No.: B563943
CAS No.: 1189725-08-3
M. Wt: 178.29
InChI Key: UUFAJPMQSFXDFR-UPKDRLQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nordeprenyl-d5 is a deuterated analog of Nordeprenyl, a compound known for its role as a potent inhibitor of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain, making this compound significant in neurological research. The molecular formula of this compound is C12H10D5N, and it has a molecular weight of 178.29 .

Mechanism of Action

Target of Action

Nordeprenyl-d5 is a metabolite of Deprenyl . Deprenyl is a potent, selective, and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme found in the brain that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, Deprenyl increases the availability of these neurotransmitters, which can have various effects on the body .

Mode of Action

Deprenyl, and by extension this compound, acts as an irreversible inhibitor of MAO-B . This means that it forms a covalent bond with the enzyme, permanently deactivating it. This results in an increase in the levels of monoamine neurotransmitters in the brain, as they are no longer being broken down by MAO-B .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway. By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can affect mood, behavior, and various other neurological functions .

Pharmacokinetics

It is known that deprenyl, the parent compound of this compound, is rapidly absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, resulting in the formation of metabolites such as this compound . The specific ADME properties of this compound, including its bioavailability, are currently unknown.

Result of Action

The primary result of this compound’s action is an increase in the levels of monoamine neurotransmitters in the brain. This can have various effects depending on the specific neurotransmitter. For example, increased dopamine levels can improve mood and motivation, while increased norepinephrine levels can increase alertness and attention .

Biochemical Analysis

Biochemical Properties

It is known that Nordeprenyl-d5 is a metabolite of Deprenyl . Deprenyl is a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B) . Therefore, it is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Given its relationship to Deprenyl, it may influence cell function through its potential interactions with MAO-B and related cellular pathways .

Molecular Mechanism

As a metabolite of Deprenyl, it may share some of its parent compound’s mechanisms, such as inhibition of MAO-B

Temporal Effects in Laboratory Settings

The synthesis of this compound from L-phenylalanine has been reported , suggesting that it may be stable for use in laboratory settings.

Metabolic Pathways

It is known that this compound is a metabolite of Deprenyl , suggesting that it may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nordeprenyl-d5 can be synthesized through a series of chemical reactions starting from commercially available reagents. One efficient method involves the use of L-phenylalanine as the starting material. The synthesis involves five steps, including N-alkylation and deuterium exchange reactions . The overall yield of this synthesis is approximately 33%, and the final product is stable when stored at low temperatures (−20°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automated synthesis platforms, such as the GE TRACERlab® FX C Pro, are often used to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Nordeprenyl-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Nordeprenyl-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Utilized in the study of enzyme kinetics and interactions, particularly with monoamine oxidase B.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Comparison with Similar Compounds

    Deprenyl: A non-deuterated analog of Nordeprenyl-d5, also known for its MAO-B inhibitory properties.

    L-deprenyl-D2: Another deuterated analog used in positron emission tomography (PET) imaging for neurodegenerative diseases.

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.